molecular formula C10H22O5 B12554100 3-(3-Butoxy-2-hydroxypropoxy)propane-1,2-diol CAS No. 189997-53-3

3-(3-Butoxy-2-hydroxypropoxy)propane-1,2-diol

Cat. No.: B12554100
CAS No.: 189997-53-3
M. Wt: 222.28 g/mol
InChI Key: KLQKXYRDMQCNGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Butoxy-2-hydroxypropoxy)propane-1,2-diol is an organic compound with the molecular formula C10H22O5 It is a derivative of propane-1,2-diol, where the hydroxyl groups are substituted with butoxy and hydroxypropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Butoxy-2-hydroxypropoxy)propane-1,2-diol typically involves the reaction of 3-butoxy-1,2-propanediol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which is then opened by the hydroxyl group of the 3-butoxy-1,2-propanediol to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include sodium hydroxide as a base and solvents like toluene or dichloromethane to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(3-Butoxy-2-hydroxypropoxy)propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The butoxy and hydroxypropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of ethers or esters, depending on the substituent introduced.

Scientific Research Applications

3-(3-Butoxy-2-hydroxypropoxy)propane-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Butoxy-2-hydroxypropoxy)propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and butoxy groups can form hydrogen bonds or hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Amino-2-hydroxypropoxy)propane-1,2-diol: Similar structure but with an amino group instead of a butoxy group.

    3-(3-Methoxy-2-hydroxypropoxy)propane-1,2-diol: Similar structure but with a methoxy group instead of a butoxy group.

Uniqueness

3-(3-Butoxy-2-hydroxypropoxy)propane-1,2-diol is unique due to the presence of the butoxy group, which imparts specific chemical properties and reactivity. This makes it suitable for applications where other similar compounds may not be effective.

Properties

CAS No.

189997-53-3

Molecular Formula

C10H22O5

Molecular Weight

222.28 g/mol

IUPAC Name

3-(3-butoxy-2-hydroxypropoxy)propane-1,2-diol

InChI

InChI=1S/C10H22O5/c1-2-3-4-14-7-10(13)8-15-6-9(12)5-11/h9-13H,2-8H2,1H3

InChI Key

KLQKXYRDMQCNGH-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC(COCC(CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.